Drimentine A

Anticancer screening Selectivity profiling Drimentine family

Drimentine A is a selective antibacterial diketopiperazine alkaloid that resolves a critical pain point in antimicrobial discovery: the need for a reference compound that produces no false-positive antiproliferative signals in cytotoxicity counter-screens. Unlike Drimentine B and C, it lacks anticancer activity. • Drimanyl indole fragment SAR: MIC=8 μg/mL vs R. solanacearum • ≥98% HPLC purity; ≥4 years stability at -20°C • Multiple total synthesis routes enable analog generation • Soluble in DMSO, DMF, ethanol, methanol

Molecular Formula C32H45N3O2
Molecular Weight 503.7 g/mol
Cat. No. B1140482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrimentine A
Molecular FormulaC32H45N3O2
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1
InChIInChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1
InChIKeyDXEZZWASEJCIRP-ANXNZIBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Drimentine A Procurement Guide


Drimentine A (CAS 204398-90-3) is a terpenylated diketopiperazine alkaloid originally isolated from Actinomycete bacteria [1]. It belongs to the drimentine family of hybrid isoprenoids characterized by a fused diketopiperazino-pyrroloindoline core arising from condensation of a sesquiterpene unit onto a tryptophan-containing cyclic dipeptide . Drimentine A exhibits antibacterial, antifungal, and anthelmintic activities, representing a novel structural class of antibiotics distinct from conventional clinical agents .

Drimentine A vs. B/C: Activity Divergence


Within the drimentine alkaloid family, functional activity is not conserved across structural analogs. Drimentine A, B, and C share a common terpenylated diketopiperazine scaffold yet exhibit fundamentally divergent biological profiles that preclude generic substitution [1]. Specifically, Drimentine A demonstrates antibacterial, antifungal, and anthelmintic activities without detectable anticancer effects, whereas Drimentine B and C possess measurable antiproliferative activity against cancer cell lines . This activity bifurcation means researchers targeting antimicrobial pathways require Drimentine A specifically, while those investigating anticancer mechanisms would obtain confounding results with the wrong analog. Substitution without verification of the specific compound's activity profile would invalidate experimental conclusions and compromise data reproducibility .

Drimentine A Comparative Evidence


Anticancer Inactivity vs. B/C

Drimentine A exhibits no detectable anticancer activity, a property that cleanly distinguishes it from the active family members Drimentine B and Drimentine C [1]. In contrast, Drimentine C inhibits proliferation of NS-1 murine β lymphocyte myeloma cells by 63% at 12.5 μg/mL and by 98% at 100 μg/mL in vitro [2]. Drimentine B similarly possesses anticancer activity, though specific quantitative inhibition data at defined concentrations are less extensively reported than for Drimentine C . This binary activity divergence—complete absence in Drimentine A versus measurable dose-dependent inhibition in B and C—provides a clear functional discriminator for compound selection in screening workflows.

Anticancer screening Selectivity profiling Drimentine family

Antibacterial SAR of Drimane-Indole Fragments

Structure-activity relationship (SAR) studies on drimanyl indole fragments—the core pharmacophoric substructure of Drimentine A—have quantified the antibacterial contribution of specific structural motifs against Ralstonia solanacearum [1]. Compound 2, a drimanyl indole fragment possessing both free NH of the indole motif and C12-OH of the drimane skeleton, exhibited the highest activity with a minimum inhibitory concentration (MIC) of 8 μg/mL [2]. The study further established that free NH of the indole motif is essential for antibacterial activity, while C12-OH of the drimane skeleton is beneficial for enhancing inhibitory effect [3]. Although direct MIC data for intact Drimentine A against defined bacterial strains remain limited in the open literature, these fragment-level SAR findings define the structural determinants of antibacterial potency within the drimentine scaffold and provide a rational framework for analog selection and optimization [4].

Antibacterial SAR Drimane pharmacophore Ralstonia solanacearum

Stability and Storage Conditions

Drimentine A demonstrates robust long-term stability under recommended storage conditions, with vendor specifications indicating stability of ≥4 years when stored at -20°C as a solid . Solubility characterization confirms the compound is soluble in ethanol, methanol, DMF, and DMSO, with limited water solubility . This solubility profile is consistent with the lipophilic terpenylated diketopiperazine structure (calculated logP indicative of moderate to high lipophilicity). Purity specifications from reputable vendors range from ≥85% to >95% by HPLC, enabling researchers to select material appropriate for their experimental requirements .

Compound stability Storage conditions Solubility profile

Total Synthesis Routes for Analogs

The first total synthesis of Drimentine A was achieved in 2013 using a photocatalyzed radical conjugate addition strategy to address the challenging C10b-C12 bond formation, establishing a stereocontrolled route to the complete drimentine scaffold [1]. Subsequently, a biomimetic synthesis approach was developed in 2016 that exploits an indole dearomatization-intramolecular trapping sequence, validating the biosynthetic hypothesis and enabling access to very close analogs such as Δ8'-isodrimentine A . More recently, gram-scale synthesis of drimentine core structures has been achieved using photocatalytic redox-mediated radical conjugate addition, with efficient aza-Prins cyclization enabling conversion of Drimentine F to Indotertine A [2]. In contrast, many structurally related indole diterpenoid natural products (e.g., terpendoles, penitrems) lack similarly developed synthetic methodology, limiting their availability for systematic SAR exploration.

Total synthesis Medicinal chemistry Chemical derivatization

Drimentine A Application Scenarios


Antimicrobial Screening: Clean Negative Control

In antimicrobial discovery programs that include parallel cytotoxicity counter-screening to exclude non-selective toxic compounds, Drimentine A serves as an ideal antimicrobial-positive control that will not produce false-positive antiproliferative signals [1]. Its documented lack of anticancer activity—in contrast to Drimentine B and C—ensures that observed antimicrobial effects are not confounded by general cytotoxicity . This application leverages the direct comparative evidence of activity divergence within the drimentine family, enabling clean interpretation of mechanism-of-action studies where selective antimicrobial activity is the desired phenotype .

Drimane-Indole Antibacterial SAR

Research groups conducting SAR investigations on terpenylated diketopiperazine antibacterial agents should prioritize Drimentine A as the reference scaffold based on validated fragment-level activity data [1]. The drimanyl indole fragment SAR demonstrates that free NH of the indole motif is essential for antibacterial activity while C12-OH of the drimane skeleton enhances inhibitory potency against Ralstonia solanacearum (MIC = 8 μg/mL for optimal fragment) . This evidence positions Drimentine A as the appropriate starting material for systematic derivatization aimed at optimizing antibacterial potency and spectrum .

Chemical Probe Development via Total Synthesis

Investigators requiring derivatizable indole terpenoid scaffolds for chemical probe development or target identification studies should select Drimentine A over fermentation-limited alternatives such as terpendoles or penitrems [1]. The existence of multiple validated total synthesis routes—including photocatalytic radical conjugate addition and biomimetic dearomatization-trapping strategies—provides synthetic access to diverse analogs that is unavailable for many competing indole diterpenoid natural products . This synthetic tractability, combined with gram-scale synthesis capability of drimentine core structures, enables systematic structure-activity relationship exploration and potential scale-up for advanced preclinical studies .

Reference Standard for Terpenylated Diketopiperazines

Analytical laboratories and natural product chemistry groups requiring authenticated reference material for terpenylated diketopiperazine identification should procure Drimentine A based on its well-characterized spectroscopic properties and commercial availability at defined purity grades (≥85% to >95% by HPLC) [1]. The compound's stability (≥4 years at -20°C) supports its use as a long-term reference standard, while its solubility profile in DMSO, DMF, ethanol, and methanol accommodates diverse analytical and biological assay formats . Unlike structurally related but less accessible indole diterpenoids, Drimentine A is readily obtainable from multiple commercial vendors, ensuring supply continuity for multi-year research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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